molecular formula C23H26N2O4 B11314064 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314064
M. Wt: 394.5 g/mol
InChI Key: VUIWPXWWGGRULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the Furan and Pyrrolidine Moieties: The furan and pyrrolidine groups can be introduced through nucleophilic substitution reactions. For example, the furan ring can be attached via a Friedel-Crafts acylation reaction, while the pyrrolidine ring can be introduced through a nucleophilic substitution reaction with a suitable halide.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid group of the chromene core and the amine group of the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for the treatment of diseases

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction could involve binding to the active site of an enzyme, modulating receptor activity, or interfering with DNA/RNA function. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the furan and pyrrolidine moieties, which may result in different biological activity.

    N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the dimethyl groups on the chromene core.

    7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

The uniqueness of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the furan and pyrrolidine moieties, along with the chromene core, provides a versatile scaffold for further modification and optimization in drug discovery and development.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-14-6-8-17-19(26)12-21(29-22(17)16(14)3)23(27)24-13-18(25-10-4-5-11-25)20-9-7-15(2)28-20/h6-9,12,18H,4-5,10-11,13H2,1-3H3,(H,24,27)

InChI Key

VUIWPXWWGGRULD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(O3)C)N4CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.